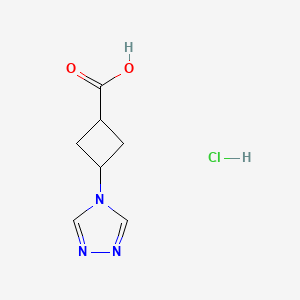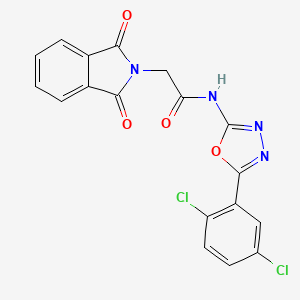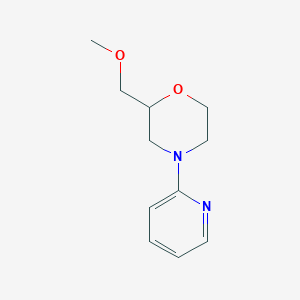
1-(4-Bromophenyl)-3-phenylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Thiourea, N-(4-bromophenyl)-N’-phenyl-” is a chemical compound with the linear formula C7H7BrN2S . It is a member of thioureas . The molecule exists in the thioamide form .
Synthesis Analysis
The synthesis of thioureas, ureas, and guanidines has been achieved through solid-state mechanochemical ball milling . This method enables the quantitative synthesis of these compounds without using bulk solvents and the generation of byproducts .Molecular Structure Analysis
The molecular structure of “Thiourea, N-(4-bromophenyl)-N’-phenyl-” consists of two planar parts, the thiophene ring including all substituents and the benzene ring including the respective substituents as well as the thione group .Chemical Reactions Analysis
The combination of Lewis base and Lewis acid can passivate Pb. 2+ and PbX. 3-antisite defects, enlarge perovskite grain size . The in situ Raman monitoring of a 1:2 mixture of 26 and 4-bromoaniline, which results in the formation of symmetrical bis(4-bromophenyl)thiourea 28d revealed thiocarbamoyl benzotriazole 27d as the reactive intermediate .Physical And Chemical Properties Analysis
The physical and chemical properties of “Thiourea, N-(4-bromophenyl)-N’-phenyl-” include a molecular weight of 231.115 . More detailed properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, #H bond acceptors, #H bond donors, #Freely Rotating Bonds, #Rule of 5 Violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), Polar Surface Area, Polarizability, Surface Tension, Molar Volume are not available in the retrieved papers .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Thiourea derivatives, including N-(4-bromophenyl)-N'-phenyl-thiourea, are pivotal in organic chemistry due to their versatile applications. Their synthesis and characterization have been a subject of significant interest. For instance, a study involved the synthesis and detailed spectroscopic analysis (FTIR, FT-Raman, NMR) of a novel thiourea derivative, emphasizing its potential in drug development, especially as an analgesic (Menon et al., 2018). Another research focused on green synthesis approaches for thiourea derivatives, highlighting their importance in medicinal chemistry due to their wide range of biological activities (Kumavat et al., 2013).
Biological and Pharmacological Activities
Thiourea derivatives exhibit significant biological and pharmacological activities. For example, certain derivatives have been identified for their antibacterial and antifungal properties, offering a new class of broad-spectrum agents (Abbas et al., 2013). Furthermore, the potential of thiourea compounds in modulating zebrafish development, particularly influencing retinoic acid and IGF signaling, has been explored, suggesting caution in embryogenesis studies (Bohnsack et al., 2011).
Chemical Properties and Reactivity
Investigations into the chemical properties and reactivity of thiourea derivatives reveal their significance in synthesizing complex molecules. A study demonstrated the use of thiourea as an α-bromination shuttle in synthesizing phenylthiazolamines, showcasing a method that highlights the reagent's utility in facilitating complex synthetic pathways (Roslan et al., 2017).
Environmental and Analytical Applications
The role of thiourea derivatives extends to environmental and analytical chemistry. For example, their use in the oxidative determination with potassium bromate showcases the analytical application of thioureas, underlining their importance beyond biological activities (Singh et al., 1965).
Direcciones Futuras
The future directions of “Thiourea, N-(4-bromophenyl)-N’-phenyl-” research could involve further exploration of its synthesis methods, particularly in the context of mechanochemical synthesis . Additionally, its potential applications in the development of perovskite solar cells could be further investigated .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Thiourea, N-(4-bromophenyl)-N'-phenyl- can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "4-bromonitrobenzene", "aniline", "sodium sulfide", "hydrochloric acid", "sodium hydroxide", "thiourea" ], "Reaction": [ "4-bromonitrobenzene is reduced to 4-bromoaniline using sodium sulfide in the presence of hydrochloric acid.", "4-bromoaniline is then reacted with thiourea in the presence of sodium hydroxide to form the desired product, Thiourea, N-(4-bromophenyl)-N'-phenyl-." ] } | |
Número CAS |
32062-69-4 |
Fórmula molecular |
C13H11BrN2S |
Peso molecular |
307.21 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-3-phenylthiourea |
InChI |
InChI=1S/C13H11BrN2S/c14-10-6-8-12(9-7-10)16-13(17)15-11-4-2-1-3-5-11/h1-9H,(H2,15,16,17) |
Clave InChI |
KJHGRSFROPLPID-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)Br)C(=S)N |
SMILES canónico |
C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)Br |
Solubilidad |
5.6 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[4-(Difluoromethoxy)phenyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2649437.png)




![N-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxyaniline](/img/structure/B2649448.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2649449.png)
![N-(4-fluorophenyl)-3-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylpropanamide](/img/structure/B2649450.png)
![(2Z)-2-[(3-chloro-2-methylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2649452.png)
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide](/img/structure/B2649453.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2649454.png)
![6-[(Oxan-4-ylmethyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B2649456.png)